molecular formula C24H28N2OS2 B12141765 2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-tert-butylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12141765
M. Wt: 424.6 g/mol
InChI Key: AEAMZGLQLNYHSX-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Its systematic name is quite a mouthful, but let’s break it down:
    • The benzothieno[2,3-d]pyrimidin part refers to the fused ring system, which combines a benzothiophene (benzo + thiophene) and a pyrimidine.
    • The 4(3H)-one indicates that the compound has a ketone functional group at the 4-position.
  • The tert-butyl group and the prop-2-en-1-yl (allyl) group are attached to different positions on the benzothieno[2,3-d]pyrimidin core.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors to form the fused heterocyclic core.
    • Industrial production methods likely involve multi-step processes, including protecting group strategies, cyclization reactions, and functional group manipulations.
  • Chemical Reactions Analysis

    • Reactivity : Given its complex structure, this compound could undergo various reactions:
      • Oxidation : The allylic position could be oxidized to form an allylic alcohol or aldehyde.
      • Reduction : Reduction of the ketone group could yield the corresponding alcohol.
      • Substitution : The tert-butyl group could be replaced by other substituents.
    • Common Reagents and Conditions :
      • For oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄).
      • For reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • For substitution: Various nucleophiles (e.g., Grignard reagents, alkoxides).
    • Major Products : These would depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : The compound’s unique structure could inspire new synthetic methodologies or serve as a building block for other molecules.
    • Biology and Medicine : Investigating its biological activity (e.g., anti-cancer, anti-inflammatory) could be promising.
    • Industry : Potential applications in materials science (e.g., organic electronics, sensors).
  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is not readily available. understanding its interactions with biological targets (enzymes, receptors) would be crucial.
  • Comparison with Similar Compounds

    • Similar compounds with fused benzothiophene-pyrimidine cores include:
      • Benzothieno[3,2-d]pyrimidin-4(3H)-one : A related heterocycle with a different fusion pattern.
      • Benzothieno[2,3-b]pyrimidin-4(3H)-one : Another isomer with a distinct arrangement of the rings.

    Properties

    Molecular Formula

    C24H28N2OS2

    Molecular Weight

    424.6 g/mol

    IUPAC Name

    2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C24H28N2OS2/c1-5-14-26-22(27)20-18-8-6-7-9-19(18)29-21(20)25-23(26)28-15-16-10-12-17(13-11-16)24(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3

    InChI Key

    AEAMZGLQLNYHSX-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

    Origin of Product

    United States

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